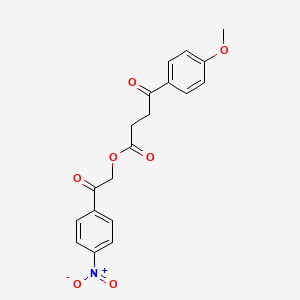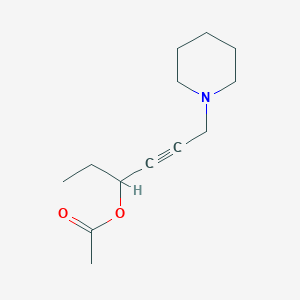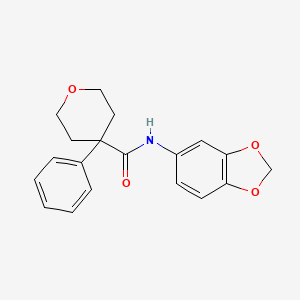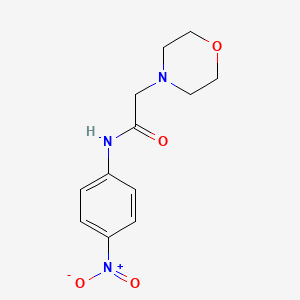
2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide, also known as MNA, is a chemical compound that has been widely used in scientific research. MNA is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide is not fully understood, but it is believed to act as a competitive inhibitor of its target proteins. 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide is thought to bind to the active site of its target proteins and prevent their normal function. This inhibition can lead to various physiological effects, depending on the target protein.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the target protein. For example, inhibition of the TRPM7 ion channel by 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide can lead to a decrease in cell proliferation and an increase in apoptosis. Inhibition of the GABA-A receptor can lead to an increase in anxiety and insomnia. Inhibition of PARP can lead to an increase in DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying intracellular processes. Additionally, 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has been well-studied and has a well-established synthesis method. However, there are also limitations to using 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide in lab experiments. 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide can have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the use of 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide in scientific research. One direction is the development of more potent and selective inhibitors of its target proteins. Another direction is the use of 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide in drug discovery, as its ability to inhibit various target proteins makes it a promising tool for identifying new drug targets. Additionally, 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide could be used in the development of new therapies for various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide is a small molecule that has been widely used in scientific research. Its ability to penetrate cell membranes and inhibit various target proteins has made it a valuable tool for studying various biological processes. While there are limitations to using 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide in lab experiments, its well-established synthesis method and wide range of applications make it a promising tool for future scientific research.
Applications De Recherche Scientifique
2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has been used in various scientific research applications, including the study of ion channels, receptors, and enzymes. 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide is a potent inhibitor of the TRPM7 ion channel, which is involved in various physiological processes such as cell proliferation, differentiation, and apoptosis. 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has also been used as a tool to study the function of the GABA-A receptor, which is a target for many drugs used to treat anxiety and insomnia. Additionally, 2-(4-morpholinyl)-N-(4-nitrophenyl)acetamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death.
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-12(9-14-5-7-19-8-6-14)13-10-1-3-11(4-2-10)15(17)18/h1-4H,5-9H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAALILYXVYVIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328820 | |
| Record name | 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642289 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide | |
CAS RN |
262368-13-8 | |
| Record name | 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrahydro-2-furanylmethyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4886283.png)
![N~1~-(4-bromophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4886287.png)
![2,6-di-tert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B4886291.png)

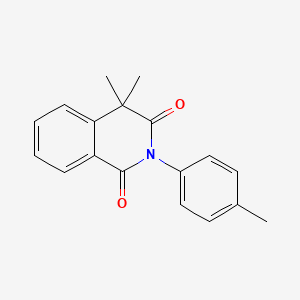
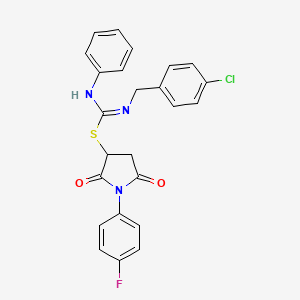
![methyl 4-[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B4886331.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4886339.png)
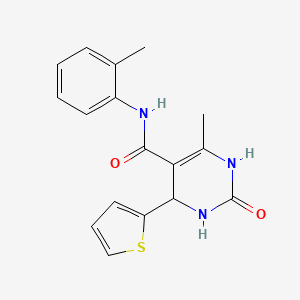
![2-iodo-6-methoxy-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]phenol](/img/structure/B4886355.png)
